2-Bromo-3-ethoxycyclopent-2-enone
Overview
Description
2-Bromo-3-ethoxycyclopent-2-enone is an organic compound with the molecular formula C7H9BrO2. It is a brominated derivative of cyclopentenone, featuring an ethoxy group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-ethoxycyclopent-2-enone can be synthesized through the bromination of 3-ethoxycyclopent-2-enone. A common method involves treating 3-ethoxycyclopent-2-enone with N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride at low temperatures. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the second position of the cyclopentenone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-ethoxycyclopent-2-enone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
2-Bromo-3-ethoxycyclopent-2-enone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-ethoxycyclopent-2-enone involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the second position makes the compound highly reactive in substitution reactions. The ethoxy group can also participate in various chemical transformations, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxycyclopent-2-enone: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-3-ethoxycyclopent-2-enone: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-3-ethoxycyclopent-2-enone is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies .
Properties
IUPAC Name |
2-bromo-3-ethoxycyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c1-2-10-6-4-3-5(9)7(6)8/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEROMHXUKREOCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444008 | |
Record name | 2-Bromo-3-ethoxycyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226703-16-8 | |
Record name | 2-Bromo-3-ethoxycyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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